molecular formula C22H24FN3O9S B565715 Ulifloxacin Acyl-beta-D-glucuronide CAS No. 172040-93-6

Ulifloxacin Acyl-beta-D-glucuronide

Cat. No. B565715
CAS RN: 172040-93-6
M. Wt: 525.504
InChI Key: UBVMKQULGWERHE-CZMFQLTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ulifloxacin Acyl-beta-D-glucuronide is a biochemical used for proteomics research . It has a molecular weight of 525.5 and a molecular formula of C22H24FN3O9S . Its alternate name is 1-[6-Fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate] β-D-Glucopyranose .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H24FN3O9S . The exact structural details are not provided in the search results.


Chemical Reactions Analysis

Acyl glucuronides, such as this compound, exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . They can covalently modify biological molecules, including proteins, lipids, and nucleic acids .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at 4° C .

Safety and Hazards

Ulifloxacin Acyl-beta-D-glucuronide is intended for research use only and is not intended for diagnostic or therapeutic use . The safety data sheet for this chemical indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research may see significant advancements in the future.

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)/t8?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMKQULGWERHE-CZMFQLTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858552
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172040-93-6
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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